Molecular Identity Uniqueness: Predicted Physicochemical Profile Differentiates from N2-Phenyl and N2-Methylphenyl Benzotriazole Analogs
The presence of a terminal ethoxy group at the para position of the N2-phenyl ring distinguishes this compound from its N2-(4-methylphenyl) and unsubstituted N2-phenyl congeners. Using predicted property data, the ethoxyphenyl analog possesses a higher topological polar surface area (TPSA; ~107 Ų) and an additional hydrogen-bond acceptor compared to the methylphenyl analog (N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]furan-2-carboxamide, MW 332.4 g/mol), which lacks the ether oxygen . This results in altered solubility and membrane permeability characteristics relevant for both biological screening and formulation development. Furthermore, CAS 5747-35-3 shows a precise molecular identity (MW 348.4 g/mol) versus its benzofuran-2-carboxamide homolog (N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide, MW 398.4 g/mol), which incorporates an additional fused benzene ring, substantially increasing molecular weight, lipophilicity, and steric bulk .
| Evidence Dimension | Predicted physicochemical descriptors (MW, TPSA, HBA count) |
|---|---|
| Target Compound Data | Molecular Weight: 348.4 g/mol; TPSA: ~107 Ų (predicted); HBA: 7 |
| Comparator Or Baseline | N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]furan-2-carboxamide: MW 332.4 g/mol, TPSA ~91 Ų (predicted); N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide: MW 398.4 g/mol |
| Quantified Difference | MW difference: +16.0 versus 4-methylphenyl analog; −50.0 versus benzofuran homolog; TPSA difference: ~+16 Ų versus 4-methylphenyl analog |
| Conditions | In silico predicted properties based on chemical structure (standard cheminformatics methods) |
Why This Matters
This compound occupies a distinct physicochemical window within its analog series, enabling procurement of a specific molecular entity with predictable hydrogen-bonding and polarity characteristics not achievable with either smaller N2-aryl or larger fused-ring carboxamide variants.
